molecular formula C8H15NO3 B1527205 N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide CAS No. 1496669-92-1

N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide

Cat. No. B1527205
CAS RN: 1496669-92-1
M. Wt: 173.21 g/mol
InChI Key: MROUVBRNNYQNEY-UHFFFAOYSA-N
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Description

“N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide” is a chemical compound with the molecular formula C8H15NO3 . It is also known by the registry numbers ZINC000072454659, ZINC000072454660 .


Synthesis Analysis

The synthesis of similar compounds like N-cyanoacetamides involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H15NO3 . The molecular weight of this compound is 173.21 .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Environmental Fate and Degradation

N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide, related closely to metolachlor, a pre-emergent herbicide, undergoes transformation in aquatic systems. The transformation pathways include breakdown into ethane sulfonic acid (ESA) and oxanillic acid derivatives. Research demonstrates that metolachlor and similar compounds exhibit different degradation rates and product formation patterns in aquatic mesocosms. These findings are crucial for understanding the environmental fate of such herbicides and their impact on water quality (Graham et al., 1999).

Metabolism in Liver Microsomes

Studies on the comparative metabolism of chloroacetamide herbicides, including metolachlor, reveal how these compounds are processed differently in human and rat liver microsomes. These investigations help in understanding the metabolic pathways involved and potential toxicological implications. This research is essential for risk assessment and safety evaluation of herbicide exposure (Coleman et al., 2000).

Soil Interaction and Herbicide Efficacy

The interaction of metolachlor with soil components, including its adsorption, mobility, and herbicidal activity, has been extensively studied. These studies are significant for agricultural practices, providing insights into the effectiveness of herbicides under various soil conditions and informing application strategies to maximize weed control while minimizing environmental impact (Banks & Robinson, 1986).

Photodegradation and Environmental Persistence

Research on the photodegradation of metolachlor highlights the pathways through which this herbicide breaks down under sunlight exposure in water. Understanding the chemical stability and degradation rates of such compounds is vital for assessing their longevity and potential accumulation in the environment, contributing to pollution management strategies (Kochany & Maguire, 1994).

Groundwater Monitoring and Environmental Impact

Long-term studies and monitoring programs assessing the occurrence and fate of metolachlor and its metabolites in groundwater provide essential data for evaluating the environmental impact of its use in agriculture. These studies help in understanding the transport mechanisms and persistence of herbicides in groundwater, informing water quality management and regulatory policies (De Guzman et al., 2005).

properties

IUPAC Name

N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9(11-2)8(10)6-7-4-3-5-12-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROUVBRNNYQNEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1CCCO1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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